

Technical Guide: Solubility Profiling of Methyl 2-fluoro-5-(hydroxymethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-5-(hydroxymethyl)benzoate

CAS No.: 816449-70-4

Cat. No.: B1427375

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CAS: 816449-70-4 | Formula: $C_9H_9FO_3$ | MW: 184.16 g/mol [1]

Executive Summary

Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients, particularly PARP inhibitors and kinase modulators.[1] Its dual functionality—combining an electrophilic ester moiety with a nucleophilic primary benzyl alcohol—creates a unique solubility profile that demands precise solvent selection during process development.[1]

This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical properties to practical solvent selection strategies.[1] It is designed to assist process chemists in optimizing reaction media, purification crystallization, and formulation vehicles.[1]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to experimental design.[1] The compound features a lipophilic fluorinated benzene core balanced by two polar handles: the methyl ester and the hydroxymethyl group.[1]

Structural Determinants[1]

- **Fluorine Substituent (C-2):** Increases lipophilicity relative to the non-fluorinated analog and induces a dipole moment that enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]
- **Hydroxymethyl Group (C-5):** Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety significantly reduces solubility in aliphatic hydrocarbons (Hexanes) compared to simple methyl benzoates.[1]
- **Methyl Ester:** Provides solubility in common organic solvents (DCM, EtOAc) but is susceptible to hydrolysis in strong aqueous acid/base conditions.[1]

Calculated Properties (In Silico)

Property	Value (Est.)	Implication for Solubility
cLogP	1.4 – 1.8	Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents.[1]
TPSA	~46 Å ²	Good membrane permeability; suggests moderate aqueous solubility compared to acids.[1]
H-Bond Donors	1 (-CH ₂ OH)	Facilitates dissolution in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors	3 (Ester O, Alcohol O, F)	Supports interaction with water and polar aprotic solvents.[1]

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their thermodynamic interaction with **Methyl 2-fluoro-5-(hydroxymethyl)benzoate**. This data is derived from Structural-Activity

Relationship (SAR) analysis of fluorinated benzyl alcohols.[1]

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Operational Notes
Polar Aprotic	DMSO, DMF, DMAc	Excellent (>100 mg/mL)	Ideal for nucleophilic substitution reactions; difficult to remove (high BP).[1][2]
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Standard solvent for extraction and transport; excellent solubilizer.[1]
Esters/Ketones	Ethyl Acetate, Acetone	Good (20–50 mg/mL)	Preferred for crystallization and chromatography (green solvent alternatives).[1]
Polar Protic	Methanol, Ethanol, IPA	Moderate to High	Solubility decreases with chain length (MeOH > EtOH > IPA).[1] Good for recrystallization.[1]
Ethers	THF, MTBE, 2-MeTHF	Moderate	Good reaction media; MTBE often used as an anti-solvent in high concentrations.[1]
Aliphatic	Hexanes, Heptane, Cyclohexane	Poor / Anti-solvent	Used to crash out the product during purification.[1]
Aqueous	Water, PBS (pH 7. [1]4)	Low (<1 mg/mL)	Sparing solubility; requires co-solvents (e.g., PEG400, DMSO) for biological assays.[1]

Reactive Solvent Warnings

- Primary Amines: Avoid solvents containing primary amines (or impurities) which may aminolyze the ester.[1]
- Strong Aqueous Base: Will hydrolyze the methyl ester to the carboxylic acid (2-fluoro-5-(hydroxymethyl)benzoic acid).[1]
- Acylating Solvents: Avoid acetic anhydride or similar reagents unless acylation of the benzyl alcohol is intended.[1]

Experimental Protocols

To validate the solubility for specific process requirements (e.g., crystallization yield), follow these standardized protocols.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.[1]

- Preparation: Weigh approx. 50 mg of **Methyl 2-fluoro-5-(hydroxymethyl)benzoate** into a 4 mL glass vial.
- Addition: Add the target solvent in 100 μ L increments.
- Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[1]
- Saturation: If solid remains after 1 mL total volume, place the vial in a shaker incubator at 25°C for 24 hours.
- Filtration: Filter the supernatant using a 0.45 μ m PTFE syringe filter.
- Quantification:
 - Evaporate a known volume (e.g., 500 μ L) of filtrate in a tared vessel under nitrogen.

- Weigh the residue.[1]
- Calculation:

Protocol B: Dissolution Thermodynamics (Van't Hoff Analysis)

Objective: Determine the metastable zone width (MSZW) for crystallization.

- Prepare a suspension of the compound in the chosen solvent (e.g., Ethanol) at a concentration slightly above predicted room temperature solubility.[1]
- Heat the mixture at a rate of 1°C/min with stirring until the solution becomes clear (Clear Point).
- Cool the solution at 1°C/min until turbidity/nucleation is observed (Cloud Point).
- Repeat at 3 different concentrations.
- Plot:

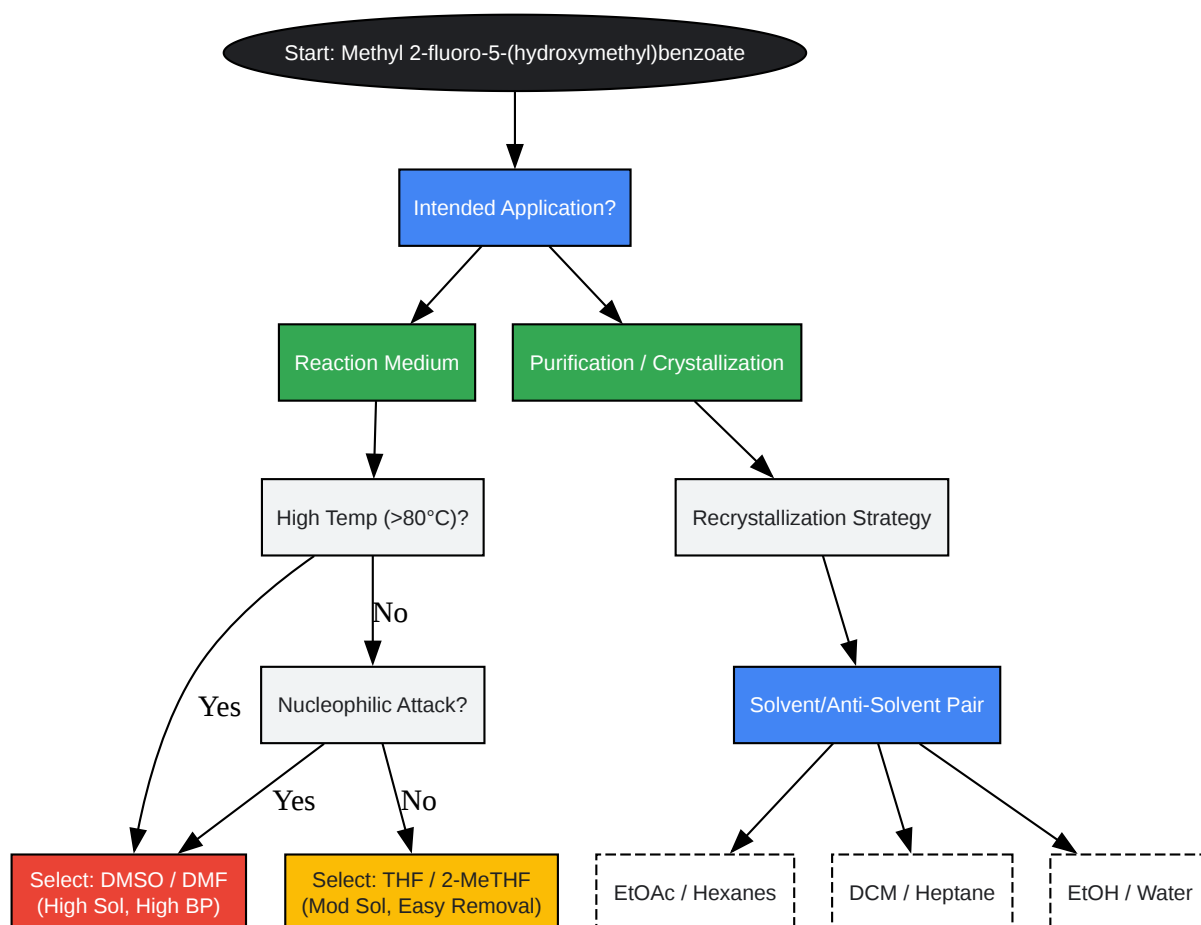
vs.

[1] The slope provides the Enthalpy of Dissolution () [1]

Visualizations

Solubility Screening Workflow

This decision tree guides the researcher through the solvent selection process based on the intended application (Reaction vs. Purification).[1]

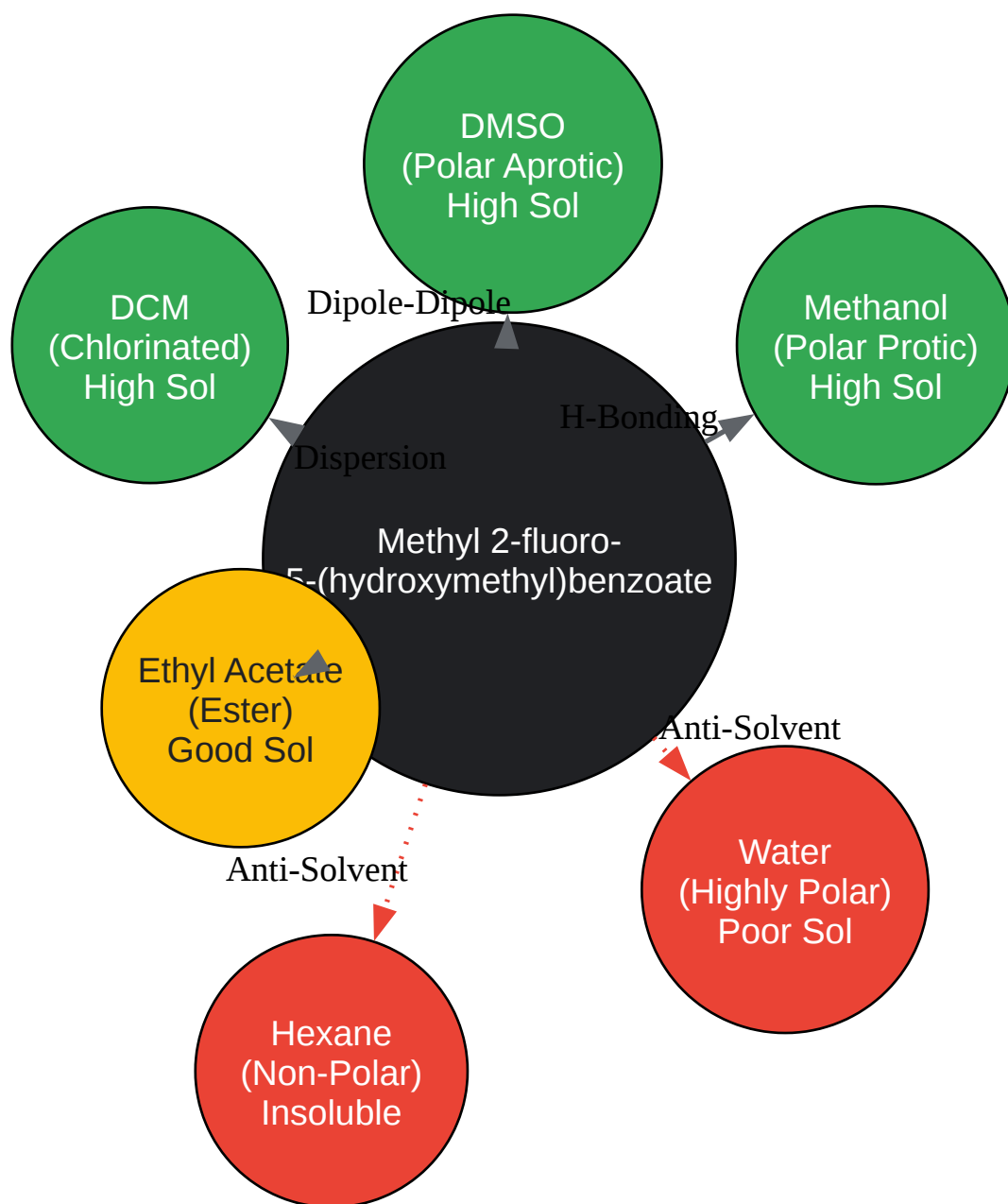


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Figure 1: Decision logic for solvent selection based on process requirements.[1]

Polarity vs. Solubility Map

A conceptual map illustrating the "Sweet Spot" for solubility.[1]



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Figure 2: Solubility map correlating solvent polarity with interaction mechanisms.[1]

References

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